

# spectroscopic data for 3,4-Difluoro-5-methoxyaniline

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## Compound of Interest

Compound Name: 3,4-Difluoro-5-methoxyaniline

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3,4-Difluoro-5-methoxyaniline**

Prepared by: Gemini, Senior Application Scientist

## Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of **3,4-Difluoro-5-methoxyaniline** (CAS No. 1195190-12-5), a key building block in contemporary drug discovery and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a predictive and interpretive guide grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships between the molecule's structure and its spectral output, providing researchers with the rationale needed to design experiments, interpret data, and validate the identity and purity of this compound. This guide is designed for professionals in research and development who require a deep, functional understanding of how to characterize complex organic molecules.

## Introduction: The Significance of 3,4-Difluoro-5-methoxyaniline

Substituted anilines are foundational scaffolds in medicinal chemistry. The specific substitution pattern of **3,4-Difluoro-5-methoxyaniline** imparts a unique electronic and steric profile, making it a valuable intermediate for synthesizing targeted therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy and amine groups provide versatile handles for further chemical modification.

Given its potential role in the development of novel pharmaceuticals, rigorous and unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this process. This guide provides a detailed examination of the expected spectroscopic data for this molecule, explaining the theoretical basis for peak assignments and offering practical insights into data acquisition.

## Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's core attributes.

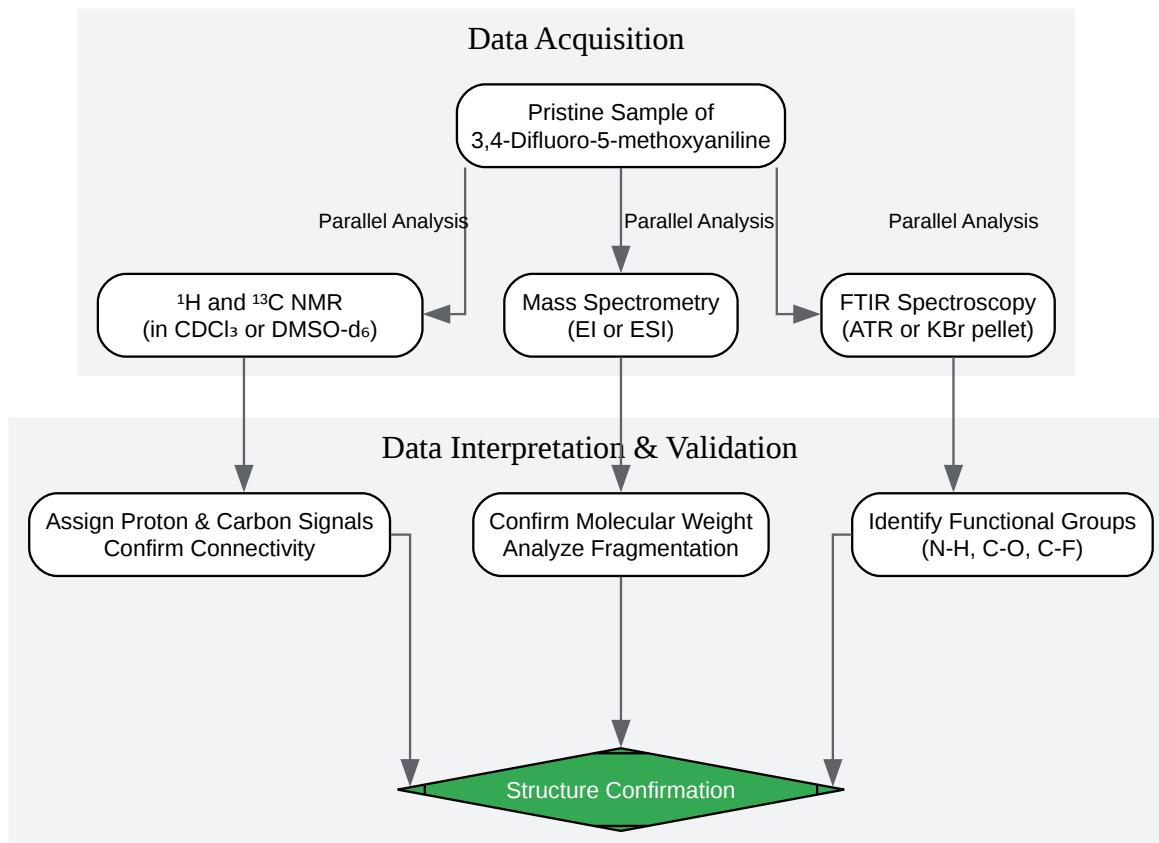
- IUPAC Name: 3,4-difluoro-5-methoxybenzenamine
- CAS Number: 1195190-12-5[1]
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>F<sub>2</sub>NO[1]
- Molecular Weight: 159.13 g/mol [1]

The arrangement of substituents on the aniline ring dictates the entire spectroscopic output. The two adjacent fluorine atoms, the electron-donating methoxy group, and the amino group create a distinct pattern of electron density that is directly interrogated by spectroscopic methods.

Caption: Molecular structure of **3,4-Difluoro-5-methoxyaniline** with atom numbering.

## Spectroscopic Analysis Workflow

A systematic approach ensures comprehensive characterization. The workflow below outlines the logical sequence of experiments and data interpretation.

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Caption: A typical workflow for spectroscopic characterization and validation.

## <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

**Principle:** <sup>1</sup>H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift ( $\delta$ ) indicates the electronic environment, while spin-spin coupling reveals neighboring protons.

Experimental Protocol (Representative):

- Dissolve ~5-10 mg of **3,4-Difluoro-5-methoxyaniline** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher spectrometer.[\[2\]](#)
- Process the data (Fourier transform, phase correction, and baseline correction).

#### Predicted Data & Interpretation:

Predicted Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
Aromatic CH	~6.3 - 6.6	Doublet of doublets (dd)	$\text{JH-F} \approx 6-10 \text{ Hz}$ , $\text{JH-H} \approx 2-3 \text{ Hz}$	H-2
Aromatic CH	~6.1 - 6.4	Doublet of doublets (dd)	$\text{JH-F} \approx 10-14 \text{ Hz}$ , $\text{JH-H} \approx 2-3 \text{ Hz}$	H-6
Methoxy ( $\text{OCH}_3$ )	~3.8 - 3.9	Singlet (s)	N/A	$-\text{OCH}_3$
Amine ( $\text{NH}_2$ )	~3.7 - 4.2	Broad singlet (br s)	N/A	$-\text{NH}_2$

#### Causality and Field Insights:

- Aromatic Protons (H-2, H-6): These two protons are in unique environments. H-6 is ortho to the electron-donating methoxy group and meta to the amino group, but it experiences strong coupling to the adjacent fluorine at C-4. H-2 is ortho to the amino group and meta to the methoxy group, with coupling to the fluorine at C-3. The electron-donating nature of the  $-\text{NH}_2$  and  $-\text{OCH}_3$  groups shifts these protons upfield relative to benzene (7.26 ppm). The observed multiplicity will be a doublet of doublets due to coupling with the adjacent aromatic proton and a nearby fluorine atom.

- **Methoxy Protons:** The three protons of the methoxy group are equivalent and show no coupling to other protons, resulting in a sharp singlet. Its position around 3.8 ppm is characteristic for an aryl methyl ether.
- **Amine Protons:** The  $-\text{NH}_2$  protons typically appear as a broad singlet because of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent, concentration, and temperature.

## **$^{13}\text{C}$ NMR Spectroscopy: Probing the Carbon Skeleton**

**Principle:**  $^{13}\text{C}$  NMR provides a map of the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment and hybridization. The presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) coupling, which is invaluable for assignment.

**Experimental Protocol (Representative):** The sample prepared for  $^1\text{H}$  NMR can be used directly. A proton-decoupled  $^{13}\text{C}$  NMR experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon.

**Predicted Data & Interpretation:**

Predicted Signal	Chemical Shift ( $\delta$ , ppm)	Coupling to Fluorine	Assignment
Aromatic C	~150 - 155	Doublet, $^1\text{JC-F} \approx 240$ - 250 Hz	C-3 or C-4
Aromatic C	~148 - 153	Doublet, $^1\text{JC-F} \approx 240$ - 250 Hz	C-4 or C-3
Aromatic C	~140 - 145	Doublet of doublets, $\text{JC-F}$	C-5
Aromatic C	~135 - 140	Doublet of doublets, $\text{JC-F}$	C-1
Aromatic C	~100 - 105	Doublet of doublets, $\text{JC-F}$	C-2
Aromatic C	~95 - 100	Doublet of doublets, $\text{JC-F}$	C-6
Methoxy C	~55 - 57	None	$-\text{OCH}_3$

### Causality and Field Insights:

- **Carbons Bonded to Fluorine (C-3, C-4):** These carbons will exhibit the largest chemical shifts downfield due to the electronegativity of fluorine and will be split into large doublets due to direct one-bond coupling ( $^1\text{JC-F}$ ).
- **Carbons Adjacent to Fluorine (C-2, C-5):** These carbons will show smaller two-bond couplings ( $^2\text{JC-F}$ ), appearing as doublets or doublet of doublets.
- **Substituent Effects:** The oxygen of the methoxy group and the nitrogen of the amino group are strongly electron-donating, causing the ortho and para carbons (C-6, C-2, C-4) to be shielded (shifted upfield) compared to unsubstituted carbons. The C-F bonds, however, have a dominant deshielding effect. The interplay of these factors determines the final chemical shifts.

# Infrared (IR) Spectroscopy: Identifying Functional Groups

**Principle:** IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present.

**Experimental Protocol (Representative):**

- For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
- Apply pressure to ensure good contact.
- Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .

**Predicted Data & Interpretation:**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3350 - 3500	N-H symmetric & asymmetric stretch	Primary Amine (-NH <sub>2</sub> )
3000 - 3100	C-H stretch	Aromatic C-H
2850 - 3000	C-H stretch	Aliphatic C-H (-OCH <sub>3</sub> )
1580 - 1620	C=C stretch	Aromatic Ring
1200 - 1300	C-O stretch	Aryl-Alkyl Ether
1100 - 1250	C-F stretch	Aryl Fluoride

**Causality and Field Insights:**

- **N-H Stretching:** The presence of a primary amine is definitively confirmed by two distinct peaks in the 3350-3500  $\text{cm}^{-1}$  region, corresponding to the asymmetric and symmetric N-H stretches.

- C-F Stretching: The C-F bond vibrations typically appear in the fingerprint region and can be complex. However, strong absorption bands between  $1100\text{-}1250\text{ cm}^{-1}$  are highly indicative of the aryl-fluoride bonds.
- C-O Stretch: The strong band for the aryl-alkyl ether C-O stretch is a key indicator of the methoxy group.

## Mass Spectrometry: Determining Molecular Weight and Fragmentation

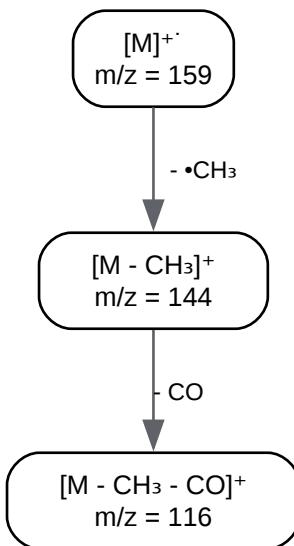
**Principle:** Mass spectrometry ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ). It provides the exact molecular weight and offers clues about the molecule's structure through the analysis of fragmentation patterns.

**Experimental Protocol (Representative):**

- Dissolve a microgram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion (for Electrospray Ionization, ESI) or onto a probe (for Electron Ionization, EI).
- Acquire the mass spectrum.

**Predicted Data & Interpretation:**

- **Molecular Ion ( $M^+$ ):** The most critical piece of data is the molecular ion peak. For  $C_7H_7F_2NO$ , the expected  $m/z$  will be 159.13. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
- **Key Fragmentation Patterns:** Under EI conditions, the molecule will fragment in predictable ways.



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Caption: Predicted primary fragmentation pathway for **3,4-Difluoro-5-methoxyaniline**.

Causality and Field Insights:

- **Loss of Methyl Radical:** A common and favorable fragmentation for methoxy-substituted aromatics is the loss of a methyl radical ( $\bullet\text{CH}_3$ , 15 Da) from the ether, leading to a fragment at  $m/z$  144.
- **Loss of Carbon Monoxide:** Following the loss of the methyl group, the resulting ion can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at  $m/z$  116. This is a characteristic fragmentation for phenolic-type cations.

## Safety and Handling

**3,4-Difluoro-5-methoxyaniline**, like many aromatic amines, should be handled with care.

While a specific safety data sheet (SDS) was not retrieved, general precautions for this class of compounds are mandatory.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
- **Engineering Controls:** Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[4][6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

For detailed safety information, always consult the supplier-specific Safety Data Sheet (SDS) before use.

## Conclusion

The structural elucidation of **3,4-Difluoro-5-methoxyaniline** is achieved through a synergistic application of modern spectroscopic techniques.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the precise arrangement and connectivity of atoms through chemical shifts and C-F/H-F coupling patterns. IR spectroscopy provides rapid confirmation of essential functional groups, including the primary amine, aryl fluoride, and ether linkages. Finally, mass spectrometry validates the molecular weight and corroborates the structure through predictable fragmentation. Together, these methods provide an unambiguous and self-validating confirmation of the molecule's identity, a critical requirement for its application in research and development.

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